Cyclobutyl(4-methyl-1,4-diazepan-1-yl)methanone
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Overview
Description
Cyclobutyl(4-methyl-1,4-diazepan-1-yl)methanone is a chemical compound that belongs to the class of diazepanes It is characterized by a cyclobutyl group attached to a 4-methyl-1,4-diazepane ring, which is further connected to a methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclobutyl(4-methyl-1,4-diazepan-1-yl)methanone typically involves the reaction of cyclobutylamine with 4-methyl-1,4-diazepan-1-ylmethanone under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, at a controlled temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Cyclobutyl(4-methyl-1,4-diazepan-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the methanone group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diazepane ring can be modified.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of this compound oxides.
Reduction: Formation of cyclobutyl(4-methyl-1,4-diazepan-1-yl)methanol.
Substitution: Formation of various substituted diazepane derivatives.
Scientific Research Applications
Cyclobutyl(4-methyl-1,4-diazepan-1-yl)methanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with therapeutic properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of Cyclobutyl(4-methyl-1,4-diazepan-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Similar Compounds
- Cyclobutyl(1,4-diazepan-1-yl)methanone
- Cyclobutyl(4-methyl-1,4-diazepan-1-yl)ethanone
- Cyclobutyl(4-methyl-1,4-diazepan-1-yl)propanone
Uniqueness
Cyclobutyl(4-methyl-1,4-diazepan-1-yl)methanone is unique due to its specific structural features, such as the presence of a cyclobutyl group and a 4-methyl-1,4-diazepane ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
cyclobutyl-(4-methyl-1,4-diazepan-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c1-12-6-3-7-13(9-8-12)11(14)10-4-2-5-10/h10H,2-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCZYPZFTBNDVMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C(=O)C2CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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